molecular formula C11H14BrN B2882988 (1-(3-Bromobenzyl)cyclopropyl)methanamine CAS No. 1368428-66-3

(1-(3-Bromobenzyl)cyclopropyl)methanamine

Cat. No.: B2882988
CAS No.: 1368428-66-3
M. Wt: 240.144
InChI Key: QIYJRJGJOCQQAQ-UHFFFAOYSA-N
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Description

(1-(3-Bromobenzyl)cyclopropyl)methanamine (CAS: 886365-87-3) is a cyclopropane-containing amine with a 3-bromophenyl substituent. Its molecular formula is C₁₀H₁₂NBr, and it has a molecular weight of 226.11 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYJRJGJOCQQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromobenzyl)cyclopropyl)methanamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1-(3-Bromobenzyl)cyclopropyl)methanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as dehalogenated compounds.

Scientific Research Applications

Chemistry: (1-(3-Bromobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymerization and surface modification.

Mechanism of Action

The mechanism of action of (1-(3-Bromobenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyl group and the bromobenzyl moiety may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Cyclopropylmethylamine derivatives vary widely in substituents on the aromatic ring and the amine side chain. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(1-(3-Bromophenyl)cyclopropyl)methanamine 3-Bromophenyl 226.11 Bromine enhances lipophilicity and potential halogen bonding interactions.
[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine 3-Bromo, 5-fluoro substitution 244.10 Fluorine increases electronegativity, altering electronic distribution.
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl 181.66 Chlorine offers similar lipophilicity but lower steric demand than bromine.
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine 5-Fluoro-2-methoxyphenyl, 3-methoxybenzyl 304.15 Methoxy groups improve solubility; fluorine enhances metabolic stability.
1-((1S,2S)-1-(2,4-Difluorophenyl)cyclopropyl)methanamine 2,4-Difluorophenyl 175.58 (HCl salt) Difluoro substitution optimizes steric and electronic profiles for ALK inhibition.

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups (e.g., in ) enhance metabolic stability and electron-deficient aromatic systems, favoring interactions with receptors like 5-HT2C .
  • Methoxy Substitutions : Methoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

(1-(3-Bromobenzyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a bromobenzyl moiety, which may influence its biological interactions. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it has a molecular weight of approximately 227.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Transport Proteins : The compound might modulate the activity of transport proteins involved in cellular uptake and signaling.

The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets compared to similar compounds with other halogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects reveal that it may selectively induce cell death in cancerous cells while sparing normal cells.
  • Neuroactivity : Due to its structural similarities to known psychoactive compounds, it may exhibit neuroactive properties.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuroactivityPotential modulation of neurotransmitters

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. This suggests potential for development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundAntimicrobial ActivityCytotoxicityNeuroactivity
This compoundModerateSignificant in cancer cellsPotentially active
(1-(3-Chlorobenzyl)cyclopropyl)methanamineLowMinimalNot reported
(1-(3-Fluorobenzyl)cyclopropyl)methanamineLowModerateNot reported

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